N-(2,4-dimethylphenyl)morpholine-4-sulfonamide
Overview
Description
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a morpholine ring attached to a sulfonamide group, which is further connected to a 2,4-dimethylphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.
Mechanism of Action
Target of Action
It is known that sulfonamide drugs generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides are known to inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts the normal functioning of these enzymes, leading to altered physiological responses .
Biochemical Pathways
Sulfonamides inhibit the activity of carbonic anhydrase, disrupting fluid balance and ion transport . They also inhibit dihydropteroate synthetase, which is involved in the synthesis of folate, a vital component for DNA replication .
Pharmacokinetics
The compound has a negative log Kp value, indicating low skin permeation .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that the compound may lead to altered fluid balance and disrupted dna replication due to its inhibitory effects on carbonic anhydrase and dihydropteroate synthetase, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)morpholine-4-sulfonamide typically involves the reaction of 2,4-dimethylaniline with morpholine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the sulfonyl chloride: This is achieved by reacting the appropriate sulfonic acid with thionyl chloride.
Reaction with 2,4-dimethylaniline: The sulfonyl chloride is then reacted with 2,4-dimethylaniline in the presence of a base such as pyridine to form the sulfonamide intermediate.
Cyclization with morpholine: Finally, the intermediate is reacted with morpholine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethylphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-dimethylphenyl)morpholine-4-sulfonamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It is investigated for its anti-inflammatory and analgesic properties, and its ability to interact with specific biological targets.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylformanilide
Comparison: N-(2,4-dimethylphenyl)morpholine-4-sulfonamide stands out due to its unique combination of a morpholine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, while N-(2,4-dimethylphenyl)formamide and N-(2,4-dimethylphenyl)-N’-methylformamidine are also used in various applications, the presence of the morpholine ring in this compound enhances its reactivity and potential for enzyme inhibition.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)morpholine-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-3-4-12(11(2)9-10)13-18(15,16)14-5-7-17-8-6-14/h3-4,9,13H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWGHZGLEONTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)N2CCOCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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